molecular formula C9H10N2 B8438993 3-Pyridinecarbonitrile, 2-ethyl-6-methyl-

3-Pyridinecarbonitrile, 2-ethyl-6-methyl-

Cat. No.: B8438993
M. Wt: 146.19 g/mol
InChI Key: RHPFWXJLVQVIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridinecarbonitrile, 2-ethyl-6-methyl- is a heterocyclic organic compound that belongs to the class of nicotinonitriles. These compounds are characterized by the presence of a nitrile group attached to a pyridine ring. The compound’s structure includes an ethyl group at the 2-position and a methyl group at the 6-position of the pyridine ring. This specific arrangement of substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2-ethyl-6-methyl- typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in the presence of morpholine and alkylating agents. The reaction is carried out in ethanol at room temperature, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles .

Industrial Production Methods

Industrial production methods for 3-Pyridinecarbonitrile, 2-ethyl-6-methyl- are not extensively documented in the literature. the principles of multicomponent synthesis and the use of efficient catalytic systems are likely employed to achieve high yields and purity in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 2-ethyl-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyridinecarbonitrile, 2-ethyl-6-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 2-ethyl-6-methyl- is not fully understood. it is believed to interact with specific molecular targets and pathways, including enzymes and receptors involved in cellular processes. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-ethyl-nicotinonitrile
  • 2-Ethyl-4-methyl-nicotinonitrile
  • 2-Methyl-4-ethyl-nicotinonitrile

Uniqueness

3-Pyridinecarbonitrile, 2-ethyl-6-methyl- is unique due to its specific substitution pattern on the pyridine ring This arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other nicotinonitrile derivatives

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-ethyl-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2/c1-3-9-8(6-10)5-4-7(2)11-9/h4-5H,3H2,1-2H3

InChI Key

RHPFWXJLVQVIAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 386B was prepared from 386A by a route analogous to that used for the preparation of 384B. HPLC retention time=1.18 min. (Condition A), M+=147.
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